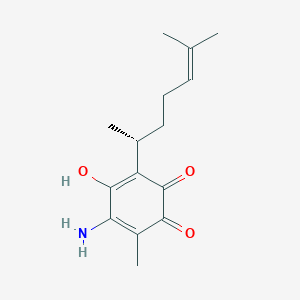

Aminoperezone

Description

Historical Context of Aminoperezone Discovery and Initial Academic Investigations

The history of this compound is intrinsically linked to its parent compound, perezone (B1216032). Perezone, a sesquiterpene quinone, holds the distinction of being the first secondary metabolite isolated in its crystalline form in the New World in 1852 from the roots of Perezia plants. researchgate.netresearchgate.net Early investigations into perezone laid the groundwork for the synthesis and study of its derivatives. By 1913, several perezone derivatives had been prepared, signaling the beginning of structural modifications to explore their properties. researchgate.net

A significant development in the study of perezone derivatives was the synthesis of various amino derivatives. researchgate.net A 1998 study detailed the crystal and molecular structures of isoperezone, this compound, and isothis compound (B1204102), providing a comparative analysis of their crystal packing. semanticscholar.orgresearchgate.netuach.mx This work was crucial in elucidating the three-dimensional arrangement of these molecules, a key factor in understanding their chemical and biological behavior. Further research has explored the effects of this compound and its isomers on biological processes, such as in vitro platelet aggregation. scielo.bracs.org

Significance of this compound within the Chemical Family of Perezone Derivatives

This compound is a significant member of the perezone derivative family due to the introduction of an amino group, which can considerably alter the molecule's electronic properties, reactivity, and biological activity compared to the parent perezone. ontosight.airesearchgate.net Perezone itself is a naturally occurring p-benzoquinone with known phytotoxic and antifeedant activities. acs.org The addition of different functional groups to the perezone scaffold has been a common strategy to create novel compounds with potentially enhanced or different biological effects. researchgate.netacs.org

The synthesis of amino derivatives of perezone has been a subject of interest for decades, with early reports on their cytotoxic activity against various cancer cell lines. researchgate.net The structural modifications, such as the introduction of amino acid esters, have led to derivatives with selective cytotoxicity and potent antioxidant activity. researchgate.net For instance, the nucleophilic addition of bioactive amines like melatonin (B1676174) and tryptophan to the perezone structure has yielded a series of amino derivatives with interesting biological profiles. researchgate.net The chemical structure of this compound, with its specific stereochemistry, is crucial for its interactions with biological molecules. ontosight.ai

Overview of Current Academic Research Trajectories and Open Scientific Questions

Current research on this compound and related compounds is focused on several key areas. A major trajectory is the continued synthesis and evaluation of new amino derivatives of perezone for their potential as anticancer agents. researchgate.netuach.mx Researchers are exploring how different amino substituents influence cytotoxicity and selectivity against various human tumor cell lines. researchgate.net For example, a phenyl glycine (B1666218) derivative of perezone has shown remarkable cytotoxic activity against an astrocytoma cell line. researchgate.net

Another significant area of investigation is the potential for these compounds to act as ion recognizers. Perezone derivatives have been designed to recognize ion pairs and function as colorimetric sensors. acs.org The interaction of these compounds with various anions and cations is an active field of study. acs.org

Open scientific questions include elucidating the precise mechanisms of action for the observed cytotoxic effects. While some studies suggest the induction of apoptosis through caspase-dependent pathways, further research is needed to fully understand these processes. researchgate.netmdpi.com Additionally, the exploration of perezone derivatives in other therapeutic areas beyond cancer remains a promising avenue for future research. ontosight.ai The study of structure-activity relationships (SAR) continues to be a central theme, aiming to design more potent and selective compounds. nih.gov

Interdisciplinary Methodological Approaches in this compound Research

The study of this compound and its analogues inherently requires a multidisciplinary approach, combining synthetic chemistry, spectroscopy, computational modeling, and biological assays.

Synthesis and Spectroscopy: The preparation of this compound derivatives involves techniques like nucleophilic addition. researchgate.net The structures of these new compounds are elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.netacs.org X-ray crystallography has also been instrumental in determining the precise three-dimensional structures of these molecules. researchgate.netuach.mx

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of perezone derivatives. researchgate.netmdpi.com These computational methods help in understanding the conformational preferences of the molecules and predicting their physicochemical properties. researchgate.netscielo.org.mx In silico studies are also used to predict toxicological and metabolic properties, guiding the design of new drug candidates. mdpi.com

Biological Assays: A variety of in vitro assays are used to evaluate the biological activity of these compounds. Cytotoxicity is commonly assessed against a panel of human tumor cell lines using methods like the MTT assay. researchgate.netscielo.br Other biological activities, such as antioxidant potential and effects on platelet aggregation, are also investigated through specific assays. researchgate.netacs.org The National Cancer Institute (NCI) has screened compounds like this compound in its 60-human tumor cell line panel, indicating its potential in cancer research. ontosight.aiaacrjournals.org

The integration of these diverse methodologies allows for a comprehensive understanding of the chemical properties and biological potential of this compound and its derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

4-amino-5-hydroxy-3-methyl-6-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C15H21NO3/c1-8(2)6-5-7-9(3)11-14(18)12(16)10(4)13(17)15(11)19/h6,9,18H,5,7,16H2,1-4H3/t9-/m1/s1 |

InChI Key |

XLXAGOXNBSTQMA-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(C(=C(C(=O)C1=O)[C@H](C)CCC=C(C)C)O)N |

Canonical SMILES |

CC1=C(C(=C(C(=O)C1=O)C(C)CCC=C(C)C)O)N |

Synonyms |

aminoperezone |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Biosynthetic Pathways

Strategies for the Isolation and Advanced Purification of Aminoperezone from Natural Sources

This compound itself is not typically isolated directly from natural sources in large quantities; rather, it is often synthesized from its abundant natural precursor, perezone (B1216032). The isolation process, therefore, begins with the extraction of perezone from the rhizomes of plants belonging to the Acourtia genus, such as Acourtia cordata and Acourtia platyphilla. peerj.comresearchgate.net

The primary extraction of perezone is efficiently achieved through maceration of the dried and ground rhizome tissue. peerj.comunam.mx Due to perezone's high solubility in non-polar solvents, n-hexane is a commonly used solvent for this process, often involving repeated extractions over several days to maximize the yield. peerj.comunam.mx Following maceration, the solvent is evaporated to yield a crude extract rich in perezone, which presents as orange crystals. unam.mx

Further purification of the crude perezone is accomplished using techniques such as recrystallization from a solvent mixture like acetone-hexane. unam.mx Advanced chromatographic methods are also employed to achieve high purity. rsc.org These include:

Column Chromatography: A fundamental technique for separating compounds based on their differential adsorption to a stationary phase. rsc.orgnih.gov

Thin-Layer Chromatography (TLC): Used for monitoring the separation process and assessing the purity of the fractions obtained. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final purification stages to isolate highly pure sesquiterpene quinones. researchgate.net

Once pure perezone is obtained, this compound derivatives are prepared via nucleophilic addition of various amines to the perezone quinone ring. researchgate.net The purification of the resulting this compound derivatives again relies on chromatographic techniques to separate the desired product from unreacted perezone and other byproducts. researchgate.net

Rigorous Spectroscopic and Chromatographic Techniques for this compound Structural Confirmation

The definitive identification and structural confirmation of this compound rely on a combination of powerful spectroscopic and chromatographic methods. studypug.comopenaccessjournals.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. openaccessjournals.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure. openaccessjournals.com

¹H and ¹³C NMR: One-dimensional NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts (δ) indicate the type of atom and its neighboring functional groups, while the splitting patterns in ¹H NMR (due to spin-spin coupling) reveal which protons are adjacent to one another. semanticscholar.orgresearchgate.net

2D NMR Techniques: Techniques like Correlation Spectroscopy (COSY) are crucial for establishing stereochemistry. longdom.orgnumberanalytics.com COSY spectra show correlations between protons that are coupled, allowing for the unambiguous assignment of the proton network within the molecule. longdom.org This information is vital for determining the relative configuration of chiral centers and analyzing the molecule's preferred shapes or conformations in solution. lumenlearning.comdrugdesign.orgwikipedia.org The study of different rotamers (conformers arising from bond rotation) helps in understanding the molecule's dynamic behavior and stability. lumenlearning.comwikipedia.org

Table 1: Representative NMR Spectroscopic Data Interpretation

| Technique | Information Obtained | Relevance to this compound Structure |

|---|---|---|

| ¹H NMR | Chemical shifts, integration (proton count), coupling constants (J-values) | Identifies distinct protons (e.g., on the quinone ring, alkyl side chain, amino group) and their connectivity. |

| ¹³C NMR | Number and type of carbon atoms (e.g., C=O, C=C, CH, CH₂, CH₃) | Confirms the carbon skeleton and the presence of key functional groups like carbonyls. |

| 2D-COSY | Shows proton-proton (¹H-¹H) coupling correlations | Maps the connectivity between adjacent protons, confirming the structure of the sesquiterpene side chain. longdom.org |

| 2D-HSQC/HMQC | Correlates directly bonded protons and carbons (¹H-¹³C) | Assigns specific protons to their corresponding carbon atoms. |

| 2D-HMBC | Shows long-range (2-3 bond) proton-carbon correlations | Establishes the connectivity across quaternary carbons and heteroatoms, linking the side chain to the quinone ring. |

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental formula of a compound. acdlabs.com In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing its exact molecular weight. libretexts.org

High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound, this confirms its elemental composition. Furthermore, the ionization process often causes the molecular ion to break apart into smaller, charged fragments. libretexts.org The resulting fragmentation pattern is a reproducible fingerprint of the molecule that provides valuable structural information. acdlabs.com Analysis of the mass differences between the fragment ions and the parent ion can reveal the loss of specific functional groups or parts of the structure, such as the alkyl side chain, which helps to confirm the proposed structure. libretexts.orgdocbrown.info

| Fragmentation Pattern | Structure of the fragments lost | Characteristic losses (e.g., loss of an alkyl radical from the side chain via α-cleavage) help to verify the structure of the sesquiterpene portion and its connection to the quinone ring. libretexts.orgmiamioh.edu |

X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a crystalline molecule. researchgate.net This technique involves diffracting a beam of X-rays off a single, high-quality crystal of the compound. mit.edu The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of every atom in space. mit.edu

For this compound, X-ray crystallography provides:

Absolute Configuration: It definitively establishes the stereochemistry at all chiral centers, which is crucial for understanding its biological activity. researchgate.netnih.gov The crystal structure of this compound has been successfully determined, confirming its absolute configuration. researchgate.netuach.mx

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles.

Crystal Packing: Shows how individual this compound molecules are arranged and interact with each other in the solid state. uach.mx

The crystal structure of this compound has been reported as belonging to the orthorhombic space group P2₁2₁2₁, which confirmed its molecular geometry and stereochemistry. researchgate.net

Elucidation of this compound Biosynthetic Precursors and Pathways

The biosynthesis of this compound is directly linked to that of its precursor, perezone. Perezone is a sesquiterpene quinone, a class of secondary metabolites synthesized in plants. peerj.comresearchgate.net Understanding its formation provides the foundation for understanding how this compound is ultimately produced.

Proteomic studies on Acourtia cordata, a natural source of perezone, have shed light on the metabolic pathways involved in its synthesis. researchgate.netnih.gov The biosynthesis of the sesquiterpene core of perezone is understood to proceed via the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol of plant cells. peerj.com

The key steps and intermediates in this pathway include:

Starting Precursor: The pathway begins with Acetyl-CoA. nih.gov

Formation of Isoprenoid Building Blocks: Through a series of enzymatic reactions, Acetyl-CoA is converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Formation of Farnesyl Diphosphate (B83284) (FPP): A key intermediate, the 15-carbon farnesyl diphosphate, is formed by the condensation of IPP and DMAPP units. This reaction is catalyzed by farnesyl diphosphate synthase , a crucial enzyme in sesquiterpene biosynthesis. peerj.comnih.gov

Cyclization: FPP is then cyclized by a specific terpene synthase to form the basic sesquiterpene carbon skeleton.

Tailoring Reactions: The hydrocarbon skeleton undergoes a series of post-cyclization modifications, including oxidations and rearrangements, catalyzed by enzymes like cytochromes P450, to form the final perezone structure. nih.govrsc.org

The final conversion of perezone to this compound involves the addition of an amino group. While the specific enzymes responsible for this amination step in Acourtia have not been definitively characterized, it likely involves an aminotransferase enzyme that transfers an amino group from a donor molecule, such as an amino acid, to the quinone ring. wikipedia.org

Table 3: Key Enzymes in the Biosynthesis of the Perezone Precursor

| Enzyme | Role in Pathway | Pathway Location |

|---|---|---|

| Acetyl-CoA C-acetyltransferase | Catalyzes an early step in the MVA pathway. peerj.com | Mevalonate Pathway (Cytosol) |

| Geranyl-diphosphate synthase | Involved in the formation of the C10 precursor to FPP. peerj.com | Mevalonate Pathway (Cytosol) |

| Farnesyl diphosphate synthase | A key enzyme that synthesizes the C15 sesquiterpene precursor, FPP. peerj.comnih.gov | Mevalonate Pathway (Cytosol) |

Proteomic analysis comparing high and low perezone-producing A. cordata plants showed that the enzymes listed above, along with pathways for amino acid biosynthesis (e.g., valine, leucine, and isoleucine), were upregulated in high-producing plants, supporting their role in the production of perezone and potentially its amino derivatives. researchgate.netnih.gov

Molecular Genetic Basis of this compound Biosynthesis (e.g., Gene Cluster Analysis)

The direct molecular genetic basis for the biosynthesis of this compound has not been explicitly detailed in published research. However, insights can be inferred from the biosynthesis of its parent compound, perezone, a sesquiterpene quinone produced by plants of the Acourtia genus. peerj.comresearchgate.net The biosynthesis of terpenoids, the class of compounds to which perezone belongs, is a complex process involving multiple genes and enzymes. peerj.com

In the case of perezone, its biosynthesis from farnesyl diphosphate (FPP) is believed to follow a pathway involving several key enzymatic steps. Although a specific gene cluster for perezone biosynthesis has not been fully characterized, proteomic studies of Acourtia cordata have identified upregulated proteins in high perezone-producing plants that are involved in terpenoid biosynthesis. peerj.com These include enzymes of the mevalonate (MVA) pathway, such as acetyl-CoA C-acetyltransferase, geranyl-diphosphate synthase, and farnesyl diphosphate synthase, the last of which is a crucial enzyme in sesquiterpene synthesis. peerj.com

The formation of this compound itself is likely a subsequent modification of the perezone molecule. One proposed method for the synthesis of this compound involves the reaction of perezone with hydroxylamine (B1172632) hydrochloride, catalyzed by zinc acetate (B1210297). tandfonline.com This suggests that the final step in this compound biosynthesis could be an amination reaction catalyzed by a specific enzyme within the plant. The genetic basis for such an enzyme in Acourtia species remains an area for future investigation.

Table 1: Key Enzymes Potentially Involved in Perezone Biosynthesis

| Enzyme/Protein | Metabolic Pathway | Function |

|---|---|---|

| Acetyl-CoA C-acetyltransferase | Mevalonate (MVA) Pathway | Involved in the initial steps of terpenoid precursor synthesis. peerj.com |

| Geranyl-diphosphate synthase | Mevalonate (MVA) Pathway | Contributes to the formation of terpene precursors. peerj.com |

| Farnesyl diphosphate synthase | Mevalonate (MVA) Pathway | A key enzyme in the biosynthesis of sesquiterpenes like perezone. peerj.com |

Environmental and Biotechnological Factors Influencing Biosynthetic Production

The production of perezone, and by extension this compound, in Acourtia species is influenced by a variety of environmental and biotechnological factors. Studies on wild Acourtia cordata plants have revealed a high variability in perezone content, which has been linked to specific edaphic (soil-related) factors. peerj.comresearchgate.net

Environmental Factors:

Soil Composition: Research indicates a positive correlation between perezone concentration and the levels of total phosphorus, total nitrogen, ammonium, and organic matter in the soil. peerj.com Conversely, a negative correlation has been observed with soil pH. peerj.com

Geographic Location and Climate: While perezone content can be consistent across localities with similar geological and climatic conditions, variations in these conditions can lead to differences in secondary metabolite production. peerj.com

Biotechnological Factors:

In Vitro Culture: Biotechnological approaches to perezone production, such as callus, hairy roots, and in vitro cultured plantlets of Acourtia species, have been explored. peerj.com However, these methods have generally resulted in lower yields of perezone compared to the rhizomes of wild plants. peerj.com

Elicitation: The production of secondary metabolites in plant cell cultures can sometimes be enhanced by the use of elicitors, which are compounds that stimulate defense responses in plants. The effect of specific elicitors on this compound biosynthesis has not been reported, but it represents a potential avenue for increasing production in biotechnological systems.

Table 2: Influence of Edaphic Factors on Perezone Production in Acourtia cordata

| Edaphic Factor | Influence on Perezone Content |

|---|---|

| Total Phosphorus (Pt) | Positive Correlation peerj.com |

| Total Nitrogen (Nt) | Positive Correlation peerj.com |

| Ammonium (NH4) | Positive Correlation peerj.com |

| Organic Matter (O. M.) | Positive Correlation peerj.com |

Total Synthesis and Semisynthesis of Aminoperezone and Analogs

Strategic Approaches to Aminoperezone Total Synthesis

The total synthesis of this compound is fundamentally reliant on the successful construction of its core structure, perezone (B1216032). The first total synthesis of (±)-perezone was reported after its correct chemical structure was definitively established. scielo.org.mx Strategic approaches to the synthesis must address the key structural features of the molecule: a hydroxy-p-benzoquinone ring substituted with a methyl group and a chiral sesquiterpene side chain.

A retrosynthetic analysis of the perezone scaffold, as exemplified by the synthesis reported by Sanchez et al. (1983), provides a logical framework for its construction. acs.orgacs.org This approach deconstructs the target molecule into simpler, achievable precursors.

The primary disconnection breaks the bond between the quinone ring and the terpenoid side chain. This identifies two key fragments: a functionalized aromatic precursor to the quinone ring and a suitable electrophilic or nucleophilic sesquiterpene side chain. A further key transformation in the retrosynthesis is the oxidative dealkylation to unmask the final hydroxy-p-quinone system, a crucial step that simplifies the aromatic precursor. acs.org

Table 1: Key Synthons and Synthetic Equivalents in Perezone Synthesis

| Synthon | Corresponding Synthetic Equivalent/Reagent |

|---|---|

| Hydroxy-p-quinone ring | 5-Bromopiperonal (undergoes oxidative dealkylation) acs.org |

| (R)-6-methylhept-5-en-2-yl side chain | Geraniol-derived fragments or other appropriate terpenoid precursors |

A significant challenge in the total synthesis of this compound is the control of stereochemistry and regiochemistry.

Stereoselective Control : Natural perezone possesses a single stereocenter in the sesquiterpene side chain at the C-8 position. researchgate.net The synthesis reported by Sanchez et al. produced a racemic mixture, denoted as (±)-perezone, indicating a lack of stereocontrol in their sequence. acs.org Achieving a stereoselective synthesis would require either starting from a chiral pool material (e.g., an enantiomerically pure citronellal (B1669106) or related terpene) or employing an asymmetric reaction to install the chiral center. The steric compression exerted by the side chain is a decisive factor in the stereoselectivity of subsequent reactions, such as intramolecular cycloadditions. scielo.org.mx

Regioselective Control : The perezone molecule has a specific substitution pattern on the p-benzoquinone ring (a hydroxyl, a methyl, and the sesquiterpene chain at defined positions). A key regiochemical challenge is to ensure the correct placement of these groups. The synthetic strategy starting from 5-bromopiperonal effectively solves this by having the precursors for the final substituents already in the correct positions on the aromatic ring before its oxidation to the quinone state. acs.org

Semisynthetic Modifications of the this compound Scaffold for Structural Diversification

Given that perezone can be readily isolated from natural sources like the roots of plants from the Acourtia genus, semisynthesis is an attractive and practical approach for producing this compound and a wide array of its analogs. scielo.org.mxacs.org This strategy uses the natural product as an advanced starting material, allowing for rapid structural diversification. acs.orgnih.gov

A primary method for creating this compound analogs is through the direct nucleophilic addition of amines to the perezone quinone ring. researchgate.netnih.gov This approach has been used to generate libraries of novel compounds.

One study reported the synthesis of eight different amino derivatives by reacting perezone with bioactive amines. researchgate.netnih.gov The amines used included melatonin (B1676174), acetyl tryptamine, and various amino acid esters such as those from valine, leucine, and methionine. nih.gov Similarly, a phenyl glycine (B1666218) derivative of perezone was obtained in a single reaction step. researchgate.net Other analogs, such as (1-H-pyrrol-2-yl)-4-oxo-perezone, have been synthesized by reacting perezone with pyrrole, using silica (B1680970) gel as a mild acid promoter. acs.orgnih.gov

Table 2: Examples of Semisynthetic this compound Analogs

| Precursor Amine/Nucleophile | Resulting Perezone Derivative | Reference(s) |

|---|---|---|

| Melatonin | Melatonin-perezone adduct | researchgate.netnih.gov |

| Acetyl Tryptamine | Acetyl Tryptamine-perezone adduct | researchgate.netnih.gov |

| Tryptophan ester | Tryptophan-perezone adduct | researchgate.netnih.gov |

| Valine ester | Valine-perezone adduct | researchgate.netnih.gov |

| Leucine ester | Leucine-perezone adduct | researchgate.netnih.gov |

| Methionine ester | Methionine-perezone adduct | researchgate.netnih.gov |

| Phenyl glycine | Phenyl glycine-perezone derivative | researchgate.net |

| Pyrrole | (1-H-pyrrol-2-yl)-4-oxo-perezone | acs.orgnih.gov |

The derivatization of the perezone scaffold to form this compound analogs primarily proceeds via a nucleophilic addition-elimination or conjugate addition (Michael-type) reaction. researchgate.netchemistrystudent.com The electron-deficient p-benzoquinone ring of perezone is susceptible to attack by nucleophiles, such as the lone pair of electrons on the nitrogen atom of an amine. chemistrystudent.comlibretexts.org

The mechanism can be described in the following general steps:

Nucleophilic Attack : The amine acts as a nucleophile, attacking one of the electrophilic carbons of the quinone double bond. pressbooks.pub This forms a new carbon-nitrogen bond and generates an intermediate zwitterion or, after proton transfer, a neutral aminoalcohol (carbinolamine) intermediate. libretexts.orgpressbooks.pub

Tautomerization/Oxidation : The initial adduct undergoes tautomerization to form a hydroquinone (B1673460) derivative.

Re-oxidation : The hydroquinone intermediate is typically oxidized back to the quinone level, often by air or another oxidant present in the reaction mixture, to yield the final substituted quinone product.

The reaction conditions can be controlled to favor the desired product. For example, some syntheses of amino derivatives of perezone are facilitated by heating with catalysts such as zinc acetate (B1210297) (Zn(AcO)₂). researchgate.net In other cases, greener and milder conditions, such as using silica gel at room temperature, have been successfully employed to promote the addition. acs.orgnih.gov The pH must be carefully controlled, as highly acidic conditions will protonate the amine, destroying its nucleophilicity, while highly basic conditions may not be suitable for the stability of the quinone. pressbooks.pubyoutube.com

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (±)-Perezone |

| 5-Bromopiperonal |

| Acetyl Tryptamine |

| This compound |

| Aniline |

| Anilineperezone |

| Geraniol |

| Isothis compound (B1204102) |

| Leucine |

| Melatonin |

| Methionine |

| Perezone |

| (−)‐Perezoperezone |

| Phenyl glycine |

| Pyrrole |

| Tryptophan |

| Valine |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds is a critical aspect of modern drug development, aiming to reduce environmental impact and enhance process safety and efficiency. wisdomgale.com While specific research on the green synthesis of "this compound" is not available in the reviewed scientific literature, it is possible to extrapolate the application of established green chemistry methodologies to its hypothetical synthesis, based on common reactions for amine-containing compounds. These methodologies focus on key areas such as the use of biocatalysis, greener solvents, and maximizing atom economy. epitomejournals.comrsc.org

The principles of green chemistry, such as waste prevention, atom economy, and the use of catalysis, provide a framework for developing more sustainable synthetic routes. acs.org For amine-containing molecules, biocatalysis has emerged as a powerful tool, offering highly selective and efficient transformations under mild conditions. mdpi.com

Biocatalysis in Amine Synthesis:

Enzymes like transaminases, imine reductases, and monoamine oxidases are increasingly used for the synthesis of chiral amines, which are common structural motifs in pharmaceuticals. mdpi.com Biocatalysis can offer a greener alternative to traditional chemical methods, often avoiding the need for protecting groups and reducing the use of hazardous reagents. acs.org For a hypothetical synthesis of an this compound analog, a biocatalytic approach could be employed to introduce a chiral amine with high enantiomeric excess. uva.nl For instance, the use of whole-cell biocatalysts can simplify the process by eliminating the need for costly enzyme purification. nih.gov

Green Solvents and Reaction Conditions:

The choice of solvent is a major contributor to the environmental impact of a chemical process. numberanalytics.com Green chemistry encourages the use of safer, more environmentally benign solvents. epitomejournals.com Research has focused on alternatives to hazardous solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). rgdiscovery.com For reactions involved in synthesizing amine-containing structures, bio-based solvents like Cyrene, derived from cellulose, have been investigated as greener alternatives. unimi.it Additionally, solvent-free reactions or the use of water as a solvent, where feasible, represent significant green advancements. mdpi.com

Atom Economy and Waste Reduction:

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final product. wikipedia.org Synthetic routes with high atom economy are inherently less wasteful. studymind.co.ukdocbrown.info Multicomponent reactions (MCRs) are a notable strategy for improving atom economy as they combine several reactants in a single step, with most of the atoms being incorporated into the final product. mdpi.com Designing a synthesis for this compound that utilizes MCRs could significantly reduce waste generation. Furthermore, the use of catalytic reagents over stoichiometric ones is preferred as catalysts can be used in small amounts and potentially be recycled, minimizing waste. acs.orgnumberanalytics.com

Below is a comparative table illustrating how green chemistry principles could be applied to a hypothetical synthesis of an this compound analog compared to a traditional approach.

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach | Potential Benefits of Green Approach |

| Key Transformation (e.g., Amination) | Stoichiometric metal-hydride reduction of an imine. | Biocatalytic asymmetric amination using a transaminase. researchgate.net | High stereoselectivity, mild reaction conditions, reduced metal waste. mdpi.com |

| Solvent | Chlorinated solvents (e.g., Dichloromethane). | Bio-based solvents (e.g., Cyrene) or water. unimi.it | Reduced toxicity, improved biodegradability, lower environmental impact. numberanalytics.com |

| Catalyst | Homogeneous metal catalyst (difficult to recover). | Heterogeneous catalyst or recyclable biocatalyst. nih.govmdpi.com | Ease of separation and reuse, reduced product contamination. |

| Atom Economy | Multi-step synthesis with protecting groups. | Convergent synthesis using a multicomponent reaction. mdpi.com | Fewer steps, higher overall yield, less waste generated per mole of product. wikipedia.org |

| Starting Materials | Petroleum-based feedstocks. | Renewable feedstocks (e.g., from biomass). kit.edu | Reduced reliance on fossil fuels, improved sustainability. |

By integrating these green chemistry principles, the synthesis of this compound and its analogs could be designed to be more sustainable, safer, and more cost-effective, aligning with the broader goals of green and sustainable public health. wisdomgale.com

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Derivatization and Scaffold Modifications of Aminoperezone

The journey to optimize the this compound core began with an initial lead compound, (4-[(2-aminophenyl)amino]phenyl)(phenyl)methanone. nih.gov Researchers embarked on a systematic process of derivatization and scaffold modification to explore the chemical space around this starting point. Modifications were strategically introduced to various parts of the molecule, including:

Ring A (the phenyl ring attached to the carbonyl group): Substituents were introduced to probe the effects of electronics and sterics in this region.

This methodical approach allowed for the evaluation of each component of the this compound scaffold, leading to a detailed understanding of which structural features were essential for biological activity and which could be modified to fine-tune the compound's profile.

Impact of Structural Alterations on Biological Potency and Selectivity (in vitro mechanistic context)

The systematic modifications of the this compound structure yielded significant insights into their effects on biological potency and selectivity. The initial lead compound was methodically optimized, resulting in derivatives with substantially improved inhibitory activity. nih.gov

One of the most successful modifications involved the introduction of a chlorine atom on the central phenyl ring (Ring B) and a methyl group on the phenyl ring attached to the carbonyl (Ring A). This led to the development of (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone, a compound that demonstrated a dramatic increase in potency. nih.gov This particular analog proved to be a potent inhibitor of the release of pro-inflammatory cytokines, interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in cellular assays. nih.gov Furthermore, these compounds were identified as potent and selective inhibitors of p38 MAP kinase. nih.gov

The following table illustrates the impact of these structural alterations on biological potency.

| Compound | Structure | IL-1β Inhibition IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (nM) | p38 MAP Kinase Inhibition IC₅₀ (nM) |

| Lead Compound (3) | (4-[(2-aminophenyl)amino]phenyl)(phenyl)methanone | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |

| Optimized Analog (45) | (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | 14 | 6 | 10 |

This table is based on data for representative compounds from the aminobenzophenone series, used here as the basis for this compound. nih.gov

These results underscore the profound impact that subtle structural changes can have on the biological activity of the this compound scaffold, transforming a modest lead into a highly potent inhibitor.

Identification of Key Pharmacophores within the this compound Structure

Through SAR studies and molecular modeling, key pharmacophoric features essential for the biological activity of this compound have been identified. A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its interaction with a biological target.

For the this compound scaffold, the following features are considered critical for its interaction with targets like the p38 MAP kinase:

A Hydrogen Bond Acceptor: The carbonyl group of the benzophenone core is crucial. Molecular modeling suggests it forms a favorable hydrogen bond with the backbone NH of the methionine residue (Met-109) in the kinase's active site. nih.gov

A Hydrophobic Region: One of the aromatic rings (designated Ring A) is positioned to fit into a key hydrophobic pocket (hydrophobic pocket I) of the enzyme. nih.gov

A Hydrogen Bond Donor: The amino group on the terminal phenyl ring is another important feature for interaction. nih.gov

The identification of this pharmacophore, often summarized by features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings, provides a blueprint for designing new molecules that retain the necessary binding characteristics. nih.govnih.gov

Computational Approaches to this compound SAR Analysis (e.g., QSAR modeling)

To further refine the understanding of the SAR of this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. diva-portal.org

The development of a QSAR model for this compound analogs would involve these general steps:

Data Collection: A dataset of this compound analogs with their corresponding measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its physicochemical properties, such as electronic, steric, and hydrophobic characteristics. diva-portal.org

Model Building: Statistical methods, such as partial least squares (PLS) or k-Nearest Neighbor (kNN), are used to build a model that finds the best correlation between the calculated descriptors and the observed biological activity. nih.govdiva-portal.org

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds to ensure its reliability. nih.govdiva-portal.org

A validated QSAR model can be highly valuable. It can help to predict the potency of virtual, not-yet-synthesized compounds, prioritize which analogs to synthesize next, and provide deeper insight into which molecular properties are most influential for activity. diva-portal.orgnih.gov This computational screening accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates.

Rational Design and Synthesis of this compound Analogs with Tuned Mechanistic Profiles

The culmination of systematic SAR studies, pharmacophore identification, and computational modeling is the ability to engage in the rational design and synthesis of new this compound analogs. nih.govmdpi.comnih.gov This approach moves beyond random screening, using the accumulated knowledge to design molecules with specific, improved properties.

The insights gained from the initial optimization of this compound provide a clear example of this process. The understanding that a substituent at a specific position on the central ring and another on a flanking ring could dramatically boost potency allows chemists to design new analogs with even finer-tuned mechanistic profiles. nih.gov For instance, based on the successful model of interaction with p38 MAP kinase, designers can propose new molecules that:

Enhance the hydrogen bond with Met-109. nih.gov

Improve the hydrophobic interactions within the designated pocket. nih.gov

Modify other parts of the scaffold to improve properties such as selectivity or metabolic stability.

This rational design strategy, which links molecular modeling and SAR data directly to synthetic chemistry, is a powerful paradigm in modern drug discovery. It allows for the efficient creation of novel compounds, as demonstrated by the successful synthesis and validation of designed PLK1 inhibitors and local anesthetic analogs in other studies. nih.govmdpi.commdpi.com The application of this principle to the this compound scaffold continues to be a promising avenue for developing new therapeutic agents.

Biological and Biochemical Mechanism of Action Investigations

Cellular and Molecular Targets of Aminoperezone

The specific cellular and molecular targets of this compound are not as extensively characterized as those of perezone (B1216032). However, studies have begun to map its interactions, particularly concerning protein binding and enzyme activity.

Detailed in vitro studies focusing specifically on the protein-ligand interactions of this compound are limited in the available scientific literature. Computational, or in silico, methods are more commonly referenced for predicting the binding behavior of perezone derivatives. researchgate.netdntb.gov.ua These computational approaches simulate the interaction between a ligand, like this compound, and a protein target to predict binding affinities and sites. nih.govmdpi.com However, specific experimental validation, such as co-crystallization or detailed binding affinity assays for this compound with specific protein targets, is not extensively documented.

Research into this compound's effect on enzyme activity has yielded specific findings, particularly in the context of platelet aggregation. Unlike its precursor perezone, this compound does not appear to inhibit platelet aggregation induced by various agents.

One study directly compared the effects of perezone, isoperezone, this compound, and isothis compound (B1204102) on human platelet aggregation. The results clearly indicated that while perezone inhibited platelet aggregation induced by ADP, epinephrine, and collagen, this compound and its isomer did not show this inhibitory effect. acs.org This suggests a significant structural-activity relationship, where the introduction of the amino group nullifies the inhibitory action on the enzymatic and signaling pathways responsible for aggregation. acs.org The difference in biological activity is attributed to their respective chemical structures; in this compound, the carbonyl groups are near other functional groups, which is not the case for perezone. acs.org While the pro-apoptotic activity of the parent compound perezone has been linked to the inhibition of Poly ADP-ribose polymerase 1 (PARP-1), it has not been explicitly demonstrated that this compound shares this target. researchgate.net

Table 1: Comparative Effect of Perezone and this compound on Platelet Aggregation

| Compound | Inhibitory Effect on ADP-Induced Aggregation | Inhibitory Effect on Epinephrine-Induced Aggregation | Inhibitory Effect on Collagen-Induced Aggregation | Reference |

|---|---|---|---|---|

| Perezone | Yes | Yes | Yes | acs.org |

| This compound | No | No | No | acs.org |

| Isoperezone | No | No | No | acs.org |

| Isothis compound | No | No | No | acs.org |

There is currently a lack of specific research findings detailing the modulation of cell surface receptors or ion channels by this compound. While the modulation of ion channels by various chemical compounds is a recognized mechanism of action, and G-protein coupled receptors (GPCRs) are common targets for drug action, specific studies linking this compound to these interactions have not been reported in the reviewed literature. nih.govfrontiersin.orgscholaris.caelifesciences.org

Intracellular Signaling Pathways Modulated by this compound

The influence of this compound on intracellular signaling pathways is primarily understood through its cytotoxic effects on cancer cell lines, which suggest modulation of pathways controlling cell life and death, such as apoptosis and the cell cycle.

Amino derivatives of perezone have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. researchgate.net These studies suggest that like its parent compound, this compound may have the potential to act as an anticancer agent by inducing apoptosis (programmed cell death). dntb.gov.uaresearchgate.net The cytotoxic mechanism of perezone itself is thought to involve a caspase-dependent or independent pathway. acs.org

The process of apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, a family of proteases that execute the cell death program. bio-rad-antibodies.comthermofisher.com Cell cycle progression is tightly regulated by cyclin-dependent kinases (CDKs) and their inhibitors; disruption of this cycle can halt cell proliferation and lead to apoptosis. genome.jpkhanacademy.org For instance, some anticancer agents function by causing cell cycle arrest at specific checkpoints, such as G2/M, which can be associated with enhanced expression of proteins like p53 and p21. nih.gov While it is reported that amino derivatives of perezone exhibit cytotoxic activity, specific data detailing the half-maximal inhibitory concentrations (IC₅₀) of this compound against various cancer cell lines or its precise effects on cell cycle regulators are not extensively detailed in the provided search results. researchgate.net

The role of perezone and its derivatives in modulating oxidative stress is complex. On one hand, the pro-apoptotic activity of perezone in cancer cells has been linked to the induction of an oxidative stress state. researchgate.netresearchgate.net This is a common mechanism for quinone-containing compounds, which can participate in redox cycling to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis. thermofisher.com

Conversely, antioxidant evaluations have also been performed on amino derivatives of perezone. researchgate.net Some amino acid-quinone conjugates have been noted for their antioxidant properties. researchgate.net For example, certain amino acids like cysteine and methionine play significant roles in non-enzymatic antioxidant processes, helping to reduce oxidative stress by scavenging reactive oxygen species or contributing to the synthesis of powerful antioxidant molecules like glutathione. mdpi.com One study that performed a TBARS (Thiobarbituric Acid Reactive Substances) assay to measure antioxidant activity found that while some amino derivatives of perezone were potent antioxidants, this was not a universal property of all derivatives tested. researchgate.net Specific quantitative data on the antioxidant or pro-oxidant capacity of this compound itself remains to be fully elucidated.

Mentioned Compounds

Investigation of Anti-inflammatory and Immunomodulatory Mechanisms

Aminopyrazole derivatives have been the subject of significant research for their potential anti-inflammatory and immunomodulatory properties. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The core pyrazole (B372694) structure is a key feature in many compounds known for these effects. nih.govontosight.ai The mechanisms through which aminopyrazoles exert these actions are often associated with the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). rsc.org By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation. rsc.org

Some synthesized 7-aminopyrazolo[1,5-a]pyrimidines, derived from 5-aminopyrazole, have been identified as good anti-inflammatory agents. beilstein-journals.org Furthermore, various fused pyrazole derivatives, which can be synthesized from aminopyrazole precursors, have shown immunomodulatory potential. researchgate.netmdpi.comacademindex.comresearchgate.net For instance, certain imidazo[1,2-b]pyrazole derivatives have been investigated for their therapeutic potential as anti-inflammatory and immunomodulatory agents. researchgate.net The versatility of the aminopyrazole scaffold allows for the synthesis of a wide range of derivatives, with some showing promise in modulating immune responses, although the precise mechanisms often require further detailed investigation. researchgate.netmdpi.com

| Derivative Class | Potential Mechanism | Associated Activity | Reference |

| Pyrimidine-based derivatives | Inhibition of COX-1 and COX-2 enzymes | Anti-inflammatory | rsc.org |

| 7-aminopyrazolo[1,5-a]pyrimidines | Not specified | Anti-inflammatory | beilstein-journals.org |

| Imidazo[1,2-b]pyrazoles | Not specified | Anti-inflammatory, Immunomodulatory | researchgate.net |

| General Aminopyrazoles | Modulation of cytokine induction | Immunomodulatory | researchgate.netmedchemexpress.com |

Exploration of Antimicrobial and Antiviral Mechanisms

The aminopyrazole scaffold is a cornerstone in the development of new antimicrobial and antiviral agents. beilstein-journals.orgbeilstein-journals.orgontosight.ai Derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites. nih.govmdpi.com

Antiparasitic/Antimicrobial Activity: A significant area of research has been the development of aminopyrazoles as antileishmanial agents. asm.orguantwerpen.benih.gov Leishmaniasis is a parasitic disease caused by the Leishmania parasite. uantwerpen.be A drug discovery program by the Drugs for Neglected Diseases initiative (DNDi) identified aminopyrazoles as a highly promising chemical series against this parasite. asm.orgnih.gov Further optimization led to the identification of novel amino-pyrazole ureas with potent activity against Leishmania infantum. researchgate.netacs.org

The antimicrobial mechanisms of other aminopyrazole derivatives have been explored against multi-drug resistant bacteria (MDRB). mdpi.commdpi.com Schiff bases derived from 5-aminopyrazoles, for instance, have shown significant activity against bacteria like Staphylococcus aureus and Escherichia coli. mdpi.comderpharmachemica.com Molecular docking studies suggest that some of these compounds may act by inhibiting essential bacterial enzymes like DNA gyrase. mdpi.com

Antiviral Activity: Certain fused pyrazole derivatives synthesized from aminopyrazoles have also been evaluated for antiviral properties. For example, N-(pyrazolo[5,1-c] asm.orguantwerpen.beuni-freiburg.detriazin-7-yl)benzamides showed activity against the bird flu influenza virus (H5N1). mdpi.com The structural resemblance of some fused pyrazoloazines to purine (B94841) bases found in DNA and RNA suggests a potential mechanism of interfering with viral replication. beilstein-journals.org

| Compound/Derivative | Target Organism/Virus | Investigated Activity | Reference |

| Aminopyrazole Series (DNDi) | Leishmania infantum | Antiparasitic (Antileishmanial) | asm.orgnih.gov |

| Amino-pyrazole ureas | Leishmania infantum | Antiparasitic (Antileishmanial) | acs.org |

| Schiff bases of 5-aminopyrazoles | S. aureus, E. coli (MDRB) | Antibacterial | mdpi.com |

| N-(pyrazolo[5,1-c] asm.orguantwerpen.beuni-freiburg.detriazin-7-yl)benzamides | Influenza virus (H5N1) | Antiviral | mdpi.com |

| Various pyrazole derivatives | Bacteria and Fungi | Antimicrobial | nih.govacs.org |

High-Throughput Screening and Phenotypic Assays for Biological Target Identification

High-throughput screening (HTS) is a critical technology in modern drug discovery, allowing for the rapid testing of vast numbers of chemical compounds to identify "hits" with a desired biological effect. japsonline.comlabmanager.com This mechanism-based approach is highly effective for finding compounds that act on a specific biological target. japsonline.com

The discovery of the antileishmanial activity of aminopyrazoles is a direct result of such screening efforts. An HTS campaign screening a diverse collection of small molecules from Pfizer led to the initial identification of a moderately potent pyrazole hit. researchgate.netacs.org This initial hit compound became the starting point for further optimization and the development of more potent amino-pyrazole ureas. acs.org Similarly, the antimalarial properties of aminopyrazoles were first uncovered through large-scale cellular antiparasitic screens. acs.org

Once initial hits are identified through HTS, phenotypic assays are often employed. labmanager.com For example, in the study of aminopyrazole analogues of combretastatins, a phenotypic sea urchin embryo assay was used to observe antimitotic effects and confirm microtubule-destabilizing properties in vivo. nih.gov This type of assay provides crucial information about the compound's effect on whole-organism or cellular processes, helping to elucidate its mechanism of action.

Proteomic and Metabolomic Profiling in Response to this compound Exposure

Proteomics and metabolomics are powerful "omics" technologies used to obtain a global snapshot of all proteins and small-molecule metabolites within a biological system, respectively. rsc.orgresearchgate.net These profiling techniques can provide deep insights into the metabolic and cellular responses to drug exposure. asm.orgacs.org

In the context of aminopyrazole research, these techniques have been employed to identify biological targets and understand mechanisms of action.

Proteomic Profiling: Mass spectrometry-based kinome profiling has been used to study aminopyrazole-based compounds. For example, a proteolysis targeting chimera (PROTAC) derived from an aminopyrazole was shown to selectively degrade cyclin-dependent kinase 9 (CDK9) in pancreatic cancer cells. researchgate.netnih.govnih.gov Activity-based protein profiling (ABPP) is another chemical proteomic technique that uses probes, sometimes based on an aminopyrazole scaffold, to assess the functional state of enzymes in complex biological systems. rsc.orgresearchgate.net

Metabolomic Profiling: Metabolomic analysis has been used to investigate the effects of antimalarial aminopyrazoles. nih.gov Studies on compounds that, like aminopyrazoles, target the P. falciparum PfATP4 protein, revealed significant metabolic disruptions. These included diminished hemoglobin catabolism and perturbation of pyrimidine (B1678525) biosynthesis pathways, suggesting pleiotropic (multi-target) effects that lead to parasite death. asm.org Such analyses help build a "metabolic fingerprint" to understand how a compound affects parasite metabolism. nih.gov These studies can also help determine if a compound's effect is due to its primary mode of action or secondary consequences of cellular disruption. asm.org

Mechanistic Insights into Multi-Drug Resistance Reversal by this compound Derivatives

Understanding and overcoming drug resistance is a major challenge in chemotherapy and infectious disease treatment. mdpi.com Aminopyrazole derivatives have been studied both as agents to which resistance can develop and as compounds that might circumvent existing resistance mechanisms.

Research into antileishmanial aminopyrazoles has included experiments to intentionally induce and study resistance in Leishmania parasites. asm.orguantwerpen.benih.gov In these studies, resistance selection was performed by exposing parasites to the compounds over time. nih.gov Whole-genome sequencing of the resistant parasites was then used to identify genetic changes, such as aneuploidy (abnormal number of chromosomes), that might be responsible for the reduced susceptibility. asm.orguantwerpen.be

A common mechanism of drug resistance is the overexpression of efflux pumps, such as P-glycoprotein (P-gp) or other ABC transporters, which actively pump drugs out of the cell. asm.org To investigate if this mechanism was involved in resistance to aminopyrazoles in Leishmania, co-incubation studies were performed with known efflux pump inhibitors like verapamil (B1683045) and cyclosporine. asm.orguantwerpen.benih.govuni-freiburg.de The results indicated that for the tested antileishmanial aminopyrazoles, these specific MDR/MRP efflux pumps were not likely to be a significant factor in resistance, as their inhibition did not restore the compounds' activity. asm.orgnih.gov This suggests the resistance observed was due to other mechanisms, such as the detected chromosomal changes. uantwerpen.be

Conversely, some aminopyrazole analogues have shown the ability to inhibit the growth of multi-drug-resistant cancer cells, suggesting they may be effective against cells that have already developed resistance to other drugs. nih.gov

Advanced Analytical Methodologies for Aminoperezone Research

Development of Chromatographic Methods for Aminoperezone Quantification and Purity Assessment

There are no published studies detailing the development and validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the quantification and purity assessment of this compound. The specific conditions, including stationary phase, mobile phase composition, flow rate, and detection parameters, remain undetermined. Consequently, no data on retention times, resolution, or limits of detection and quantification are available.

Mass Spectrometry Applications in this compound Metabolite Profiling

The application of mass spectrometry (MS) for profiling the metabolites of this compound has not been reported. Research into its biotransformation, which would involve identifying metabolic pathways and characterizing the resulting products through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), is absent from the scientific record. Therefore, there is no information on the mass-to-charge ratios (m/z) of potential metabolites or their fragmentation patterns.

Advanced NMR Techniques for Dynamic and Solution-State Structural Studies

No studies utilizing advanced Nuclear Magnetic Resonance (NMR) techniques to investigate the dynamic and solution-state structure of this compound have been published. Detailed structural elucidation and conformational analysis, which would be achievable through 2D NMR experiments (such as COSY, HSQC, and HMBC), have not been performed or reported for this compound.

Spectroscopic Probes for this compound-Target Interactions (e.g., Fluorescence, UV-Vis spectroscopy)

The use of spectroscopic probes, including fluorescence and UV-Vis spectroscopy, to study the interactions between this compound and potential biological targets has not been documented. As such, there is no available data on its absorption and emission spectra, nor any information on how these properties might change upon binding to a target molecule.

Hyphenated Techniques for Comprehensive Analysis of this compound and its Biotransformation Products

Comprehensive analysis of this compound and its biotransformation products using hyphenated techniques, such as GC-MS or LC-MS/MS, has not been described in the literature. These powerful analytical methods, which combine separation and detection capabilities, are crucial for complex sample analysis but have not been applied to the study of this particular compound.

Theoretical and Computational Studies of Aminoperezone

Quantum Chemical Calculations of Aminoperezone Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and reactivity of molecules. nih.gov These methods provide a detailed understanding of how the electron density distribution influences a molecule's chemical properties and its propensity to react. mdpi.com For this compound and its analogs, these calculations can elucidate key aspects of their chemical behavior.

Theoretical studies on perezone (B1216032) and its derivatives have utilized quantum chemical methods to characterize their molecular and electronic structures. umich.mx These calculations can determine optimized molecular geometries, which represent the most stable arrangement of atoms, and provide a foundation for further analysis. atomistica.onlinewikipedia.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For instance, in a study of indolylquinone analogues of perezone, the HOMO-LUMO gap was correlated with their cytotoxic effects on cancer cells. researchgate.net

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the electrophilicity index, offer quantitative measures of a molecule's reactive tendencies. scielo.org.mxfrontiersin.org These descriptors help in predicting how this compound might interact with biological targets. For example, the analysis of these parameters can suggest whether a molecule is likely to act as an electron donor or acceptor in a chemical reaction. nih.gov Such insights are vital for understanding the mechanisms underlying the biological activity of this compound and related compounds.

The following table summarizes key electronic properties that can be determined for this compound using quantum chemical calculations:

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity. nih.gov |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Measures the ability to accept an electron. |

| Ionization Potential | The energy required to remove an electron from a gaseous atom or molecule. | Measures the tendency to donate an electron. |

| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. | Helps predict bond polarity and reaction mechanisms. |

| Chemical Hardness | A measure of resistance to deformation or change in electron distribution. | Relates to the stability and reactivity of the molecule. |

| Electrophilicity Index | A measure of the electrophilic character of a species. | Predicts the propensity of a molecule to accept electrons. |

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, such as this compound, and a biological target, typically a protein. 3ds.comrsc.org These methods provide detailed insights into the binding modes, affinities, and stability of the resulting complex, which are crucial for drug discovery and design. mdpi.comnih.gov

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.info In the context of this compound, docking studies can identify potential binding sites on a target protein and estimate the binding affinity. For example, docking studies on perezone and its analogues have been used to predict their interactions with enzymes like PARP-1, revealing key hydrogen bonds and hydrophobic interactions that drive the binding process. researchgate.net The scoring functions used in docking can rank different compounds based on their predicted binding energies, helping to prioritize candidates for further experimental testing. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecular system over time, complementing the static picture offered by docking. 3ds.comfrontiersin.org By simulating the movements of atoms and molecules, MD can assess the stability of the this compound-target complex and characterize the conformational changes that occur upon binding. mdpi.com These simulations can reveal the role of water molecules in the binding interface and provide a more accurate estimation of binding free energies through methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov For instance, MD simulations of perezone with various apoptotic regulators have been performed to investigate the stability of these interactions. researchgate.net

The table below outlines the key information obtained from these simulation techniques:

| Technique | Information Provided | Relevance to this compound |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a receptor. asiapharmaceutics.info | Identifies potential biological targets for this compound and predicts its binding mode and strength. researchgate.net |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. 3ds.com | Assesses the stability of the this compound-target complex and characterizes its dynamic interactions. researchgate.net |

| MM/GBSA | Calculates the binding free energy of a ligand to a receptor. nih.gov | Provides a more accurate estimation of the binding affinity of this compound to its target. |

Chemoinformatic Approaches for this compound Dataset Analysis and Virtual Screening

Cheminformatics applies computational and informational techniques to a wide range of chemical problems, particularly in drug discovery. kaggle.com These methods are essential for analyzing large datasets of chemical compounds and for virtual screening to identify new drug candidates. mdpi.combiosolveit.de

Dataset Analysis: For a compound like this compound and its analogs, chemoinformatic tools can be used to analyze structure-activity relationships (SAR). nih.govrsc.org By examining a dataset of related compounds with known biological activities, it is possible to identify key structural features, or "scaffolds," that are associated with a particular activity. nih.gov This analysis can reveal trends in how modifications to the molecular structure affect the compound's biological function. nih.gov Techniques such as molecular complexity analysis and chemical space visualization help to understand the diversity and characteristics of a set of molecules. chemrxiv.org

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process can be either ligand-based or structure-based.

Ligand-based virtual screening uses the knowledge of known active compounds to identify others with similar properties. biosolveit.de If a set of molecules with known activity against a particular target exists, models can be built to screen for new compounds with similar characteristics.

Structure-based virtual screening relies on the three-dimensional structure of the biological target. nih.gov Large compound databases can be docked into the target's binding site, and the results are ranked based on scoring functions to identify potential hits. mdpi.com This approach is particularly useful when the structure of the target is known, allowing for the discovery of novel scaffolds that may not resemble known active compounds.

The following table summarizes the different chemoinformatic approaches and their applications:

| Approach | Description | Application for this compound |

| Scaffold Analysis | Identifies the core structural frameworks within a set of molecules. nih.gov | Determines the key chemical structures responsible for the biological activity of this compound and its analogs. |

| Activity Cliff Analysis | Identifies pairs of structurally similar molecules with large differences in potency. nih.gov | Provides insights into subtle structural modifications that can significantly impact the biological activity of this compound. |

| Chemical Space Visualization | Maps the structural diversity of a compound library in a low-dimensional space. nih.gov | Helps to understand the structural landscape of this compound-related compounds and identify areas for new compound design. |

| Ligand-Based Virtual Screening | Screens for new molecules based on the properties of known active compounds. biosolveit.de | Identifies new potential drug candidates with similar features to active this compound analogs. |

| Structure-Based Virtual Screening | Docks large libraries of compounds into a target's 3D structure to find potential binders. nih.gov | Discovers novel compounds that could bind to the same biological targets as this compound. |

Prediction of Biological Activity Profiles and Mechanistic Hypotheses

Computational methods are increasingly used to predict the biological activity of chemical compounds and to formulate hypotheses about their mechanisms of action. mdpi.comnih.gov These predictive models are built using data from experimental assays and can significantly accelerate the drug discovery process by prioritizing compounds for further investigation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. sddn.esaltex.org By analyzing a set of molecules with known activities, these models can identify molecular descriptors (physicochemical properties, topological indices, etc.) that are correlated with the biological effect. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds. sddn.es For this compound, QSAR studies could predict its potential efficacy against various biological targets based on its structural features.

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structures of known active ligands or from the ligand-binding site of a target protein. These models can then be used to screen compound libraries to find new molecules that match the pharmacophore and are therefore likely to be active.

Mechanistic Hypotheses: Computational studies can provide detailed insights that lead to the formulation of mechanistic hypotheses. For example, docking and MD simulations of perezone with the PARP-1 enzyme suggested that its pro-apoptotic action may be related to PARP-1 inhibition and the production of reactive oxygen species (ROS). researchgate.net Similarly, in silico studies of indolylquinone analogues of perezone helped to suggest appropriate apoptotic pathways for each compound based on their predicted interactions and properties. researchgate.net

The table below outlines some of the predictive methods and their applications:

| Method | Description | Application for this compound |

| QSAR | Correlates molecular structure with biological activity using statistical models. sddn.es | Predicts the biological activity of this compound and its derivatives. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for biological activity. | Guides the design of new this compound-inspired molecules with improved activity. |

| Target Prediction | Uses computational methods to identify potential biological targets for a given compound. | Suggests possible mechanisms of action for this compound by identifying its likely protein interaction partners. |

De Novo Design and Optimization of this compound-Inspired Molecular Structures

De novo design refers to the computational creation of novel molecular structures with desired properties, rather than screening existing compound libraries. frontiersin.orgnih.gov This approach allows for the exploration of a much larger chemical space and the generation of molecules with optimized characteristics.

Fragment-Based and Ligand-Based Design: De novo design can be approached from two main perspectives. Fragment-based design involves assembling small chemical fragments in the binding site of a target protein to create a new molecule. frontiersin.org Ligand-based design, on the other hand, uses information from known active molecules to generate new structures with similar properties but novel scaffolds. frontiersin.org For this compound, both approaches could be valuable. A fragment-based method could be used if a high-resolution structure of a relevant biological target is available. Alternatively, a ligand-based approach could generate novel molecules that retain the key pharmacophoric features of this compound while having different core structures.

Molecular Optimization: Once a lead compound like this compound is identified, computational tools can be used to optimize its structure to improve properties such as binding affinity, selectivity, and pharmacokinetic profile. avogadro.cc This process, often called lead optimization, involves making small, targeted modifications to the molecule and predicting the effect of these changes using methods like QSAR and molecular docking. For example, if a particular part of the this compound molecule is found to be crucial for binding, modifications can be focused on other parts of the structure to improve other properties without disrupting the key interactions. The goal is to design a molecule that is not only potent but also has the necessary characteristics to be a successful drug. japsonline.com

The table below summarizes the key aspects of de novo design and optimization:

| Technique | Description | Application for this compound |

| De Novo Design | Computationally generates novel molecular structures with desired properties. nih.gov | Creates entirely new molecules inspired by the structure and activity of this compound. |

| Lead Optimization | Modifies an existing active compound to improve its properties. avogadro.cc | Systematically alters the this compound structure to enhance its therapeutic potential. |

| Scaffold Hopping | Replaces the core structure of a molecule while maintaining its activity. biosolveit.de | Generates new classes of compounds with the same biological activity as this compound but with different chemical scaffolds. |

Future Directions and Emerging Research Avenues for Aminoperezone

Development of Advanced Methodologies for Aminoperezone Synthesis and Production

The synthesis of this compound and its derivatives has been an area of active research, with a focus on developing more efficient and environmentally friendly methods. nih.gov Traditional synthesis often involves multi-step processes that can be time-consuming and may produce significant waste. Future research is directed towards the adoption of green chemistry principles to streamline the production of this compound.

Recent studies have explored the use of non-conventional energy sources to drive the synthesis of related compounds. mdpi.comresearchgate.net These methods include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Near-infrared (NIR) irradiation: NIR offers another alternative energy source for promoting chemical reactions. mdpi.com

High-speed ball milling (tribochemical) methods: These solvent-less approaches offer a greener alternative to traditional synthesis. researchgate.net

Supercritical CO2 extraction: This method has been investigated for the extraction of the precursor, perezone (B1216032), from natural sources. mdpi.com

Researchers are also investigating the use of novel catalysts, such as bentonitic clay, to facilitate these reactions under solvent-free conditions. researchgate.net The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, is another promising avenue for improving efficiency.

A comparison of different activating modes for the synthesis of related quinone derivatives highlights the potential of these advanced methodologies.

| Activation Mode | Conditions | Key Advantages |

| Mantle Heating | Traditional reflux | Well-established, but can be slow and energy-intensive. |

| Microwave Irradiation | Solventless, catalyst | Rapid heating, shorter reaction times, often higher yields. mdpi.comresearchgate.net |

| Near-Infrared (NIR) Irradiation | Solventless, catalyst | Alternative energy source, potential for specific bond activation. mdpi.com |

| High-Speed Ball Milling | Solvent-free, mechanical activation | Environmentally friendly, avoids use of hazardous solvents. researchgate.net |

| Ultrasound | Mechanical wave activation | Can enhance reaction rates and yields. mdpi.com |

Exploration of Novel Biological Targets and Mechanistic Applications